2-(1-Cyclobutylpiperidin-4-yl)acetic acid
Overview
Description
2-(1-Cyclobutylpiperidin-4-yl)acetic acid is a compound that features a piperidine ring substituted with a cyclobutyl group and an acetic acid moiety. Piperidine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Cyclobutylpiperidin-4-yl)acetic acid typically involves the cyclization of appropriate precursors followed by functional group modifications. One common method involves the use of palladium-catalyzed hydrogenation reactions to form the piperidine ring . The cyclobutyl group can be introduced via cycloaddition reactions, and the acetic acid moiety is often added through esterification followed by hydrolysis.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of high-pressure reactors and specialized catalysts to ensure efficient conversion of starting materials to the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(1-Cyclobutylpiperidin-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and sulfonates are used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(1-Cyclobutylpiperidin-4-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(1-Cyclobutylpiperidin-4-yl)acetic acid involves its interaction with specific molecular targets in the body. The piperidine ring can interact with neurotransmitter receptors, while the acetic acid moiety can participate in metabolic pathways. These interactions can modulate biological processes and produce therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler structure with similar biological activities.
Cyclobutylpiperidine: Lacks the acetic acid moiety but shares the cyclobutyl and piperidine features.
Piperidineacetic acid: Contains the piperidine and acetic acid moieties but lacks the cyclobutyl group
Uniqueness
2-(1-Cyclobutylpiperidin-4-yl)acetic acid is unique due to the combination of its cyclobutyl, piperidine, and acetic acid moieties. This unique structure allows it to interact with a diverse range of biological targets and exhibit a wide array of biological activities .
Properties
IUPAC Name |
2-(1-cyclobutylpiperidin-4-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c13-11(14)8-9-4-6-12(7-5-9)10-2-1-3-10/h9-10H,1-8H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCSURIYLKXYRRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCC(CC2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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